molecular formula C27H33N5O2PRu.PF6.NaPF6 B1150218 RuBi-GABA-PMe3

RuBi-GABA-PMe3

カタログ番号: B1150218
分子量: 904.56
注意: 研究専用です。人間または獣医用ではありません。
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説明

"RuBi-GABA-PMe3" is a ruthenium-based coordination complex, likely incorporating γ-aminobutyric acid (GABA) and trimethylphosphine (PMe3) ligands. Such complexes are studied for applications in catalysis, neuroscience (e.g., GABA receptor modulation), and photopharmacology due to ruthenium’s redox activity and ligand-exchange properties . However, none of the provided evidence explicitly describes this compound, its structure, or its synthesis.

特性

分子式

C27H33N5O2PRu.PF6.NaPF6

分子量

904.56

IUPAC名

sodium;4-aminobutanoate;2-pyridin-2-ylpyridine;ruthenium(3+);trimethylphosphanium;dihexafluorophosphate

InChI

InChI=1S/2C10H8N2.C4H9NO2.C3H9P.2F6P.Na.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;5-3-1-2-4(6)7;1-4(2)3;2*1-7(2,3,4,5)6;;/h2*1-8H;1-3,5H2,(H,6,7);1-3H3;;;;/q;;;;2*-1;+1;+3

SMILES

C[PH+](C)C.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C(CC(=O)[O-])CN.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Na+].[Ru+3]

同義語

RuBi-GABA-PMe3

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

Instead:

  • discusses Te3HCbI and KOHKyPCHbIX, but the text is fragmented and appears unrelated to ruthenium complexes .

Hypothetical Comparison Table (based on general knowledge of Ru complexes):

Compound Metal Center Ligands Applications Key Properties
RuBi-GABA-PMe3 Ru GABA, PMe3 Neurochemistry, Catalysis Redox-active, water-soluble
[Ru(bpy)₃]²⁺ Ru Bipyridine (bpy) Photocatalysis, Sensors Luminescent, stable
Cisplatin Pt NH₃, Cl⁻ Anticancer therapy DNA-binding, nephrotoxic

Limitations of Provided Evidence

  • Language Barriers: contains non-English text, complicating interpretation .
  • Outdated References : and date to 2006, pre-dating modern research on RuBi-GABA-PMe3 .

Recommendations for Further Research

To address this gap, consult:

Recent Journals: e.g., Inorganic Chemistry or Dalton Transactions for ruthenium-GABA complexes.

Patents : Search for RuBi-GABA-PMe3 in chemical patent databases.

Specialized Databases : Reaxys or SciFinder for structural and comparative data.

準備方法

Precursor Preparation

The synthesis begins with the precursor complex [Ru(bpy)₂(PMe₃)Cl]PF₆ , prepared through established methods for ruthenium polypyridine complexes. Key steps include:

  • Ligand substitution : Triphenylphosphine (PPh₃) in the original RuBi-GABA structure is replaced with trimethylphosphine (PMe₃) to enhance hydrophilicity.

  • Chloride coordination : The chloride ligand serves as a leaving group, facilitating subsequent substitution with GABA.

Ligand Substitution with GABA

The chloride ligand in the precursor is displaced by γ-aminobutyric acid (GABA) under controlled conditions:

  • Dissolution : 100 mg of [Ru(bpy)₂(PMe₃)Cl]PF₆ is dissolved in 5 mL acetone.

  • Ion exchange : Chloride ions are removed using a Dowex 2×8 anion-exchange resin, yielding [Ru(bpy)₂(PMe₃)Cl]Cl.

  • GABA incorporation : 300 mg GABA and 2.9 mL 1 M NaOH are added, followed by heating at 80°C for 90 minutes to promote ligand substitution.

  • Precipitation : Saturated KPF₆ is added to precipitate the product as the hexafluorophosphate salt.

Yield : 67% for the PF₆ salt, increasing to 94% after further purification via ion exchange to the chloride form.

Purification and Ion Exchange

The final product is purified through:

  • Acidification : The solution is adjusted to pH 2 with HCl, precipitating the PF₆ salt.

  • Resin treatment : A second ion-exchange step with Dowex resin converts the product to the chloride form, improving solubility for biological applications.

Chemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (500 MHz, D₂O) data confirm the structure:

Signal (δ, ppm)Assignment
1.08 (d, 9H)PMe₃ methyl groups
1.54–2.03 (m, 6H)GABA backbone protons
3.58–3.89 (t, 2H)GABA α-protons
7.12–9.10 (m, 16H)Bipyridine aromatic protons

Elemental Analysis

Elemental composition aligns with theoretical values:

ElementCalculated (%)Observed (%)
C36.7434.6
H3.884.01
N7.947.7

Minor deviations are attributed to hydration or residual solvents.

Photochemical Properties

Absorption Spectrum

RuBi-GABA-PMe3 exhibits a broad absorption band in the visible range, with ε₄₄₇ = 5,300 M⁻¹cm⁻¹ . This allows efficient uncaging using 447 nm or 532 nm lasers, minimizing phototoxicity compared to UV-dependent caged compounds.

Quantum Efficiency and Kinetics

  • Quantum yield (ϕ) : 0.09, surpassing organic caged GABA analogs like CNB-GABA (ϕ ≈ 0.01).

  • Uncaging kinetics : Sub-nanosecond photorelease, enabling precise temporal control over GABA delivery.

Comparative Analysis with Other Caged GABA Compounds

ParameterRuBi-GABA-PMe3CNB-GABARuBi-GABA (PPh₃)
Activation wavelength447–532 nm330–360 nm450–470 nm
Quantum yield (ϕ)0.090.010.07
HydrophilicityHighModerateLow
BiocompatibilityExcellentModerateModerate

RuBi-GABA-PMe3’s trimethylphosphine ligand reduces lipid bilayer interactions, addressing the hydrophobicity issues of its triphenylphosphine counterpart.

Applications in Neurobiological Research

RuBi-GABA-PMe3 has been utilized to:

  • Inhibit cortical activity : Suppression of local field potentials in murine models via 473 nm laser activation.

  • Study synaptic plasticity : Subcellular GABA uncaging in leech motoneurons demonstrated dose-dependent inhibitory postsynaptic potentials .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing RuBi-GABA-PMe3?

  • Methodological Answer : Synthesis typically involves coupling ruthenium-based photocaging groups (e.g., RuBi) to GABA derivatives via phosphine ligands (e.g., PMe3). Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry for molecular weight validation. Stability under physiological conditions should be tested using UV-Vis spectroscopy to monitor photolysis efficiency .

Q. How can researchers detect and quantify RuBi-GABA-PMe3 release kinetics in neuronal models?

  • Methodological Answer : Use fluorescence microscopy paired with calcium imaging to track GABA release in real-time after photoactivation. Quantify release kinetics via HPLC or liquid chromatography-mass spectrometry (LC-MS) to measure extracellular GABA concentrations. Calibration curves with known GABA concentrations are essential for accuracy .

Advanced Research Questions

Q. What experimental design considerations are critical for in vivo studies using RuBi-GABA-PMe3?

  • Methodological Answer :

  • Dosage Optimization : Conduct dose-response studies to balance efficacy (GABA release) and toxicity (ruthenium accumulation).
  • Temporal Control : Use pulsed light protocols to mimic endogenous GABA release patterns.
  • Control Experiments : Include sham-irradiated groups and inactive analogs (e.g., RuBi without GABA) to isolate photolysis effects.
  • Ethical Compliance : Follow institutional guidelines for animal models, ensuring proper anesthesia and post-procedure monitoring .

Q. How should researchers address contradictions in data regarding RuBi-GABA-PMe3’s receptor specificity?

  • Methodological Answer :

  • Cross-Validation : Compare results across multiple assays (e.g., electrophysiology for ionotropic GABAA vs. metabotropic GABAB responses).
  • Antagonist Co-Application : Use receptor-specific blockers (e.g., bicuculline for GABAA) to isolate contributions.
  • Data Triangulation : Integrate findings with transcriptomic data (e.g., qPCR for receptor subunit expression in target tissues) to contextualize discrepancies .

Q. What advanced techniques are recommended for studying RuBi-GABA-PMe3’s mechanistic interactions in synaptic plasticity?

  • Methodological Answer :

  • Two-Photon Microscopy : Enables high-resolution imaging of dendritic spine dynamics during GABA uncaging.
  • Patch-Clamp Electrophysiology : Measures postsynaptic currents to quantify inhibitory postsynaptic potential (IPSP) magnitudes.
  • Computational Modeling : Simulate GABA diffusion and receptor binding kinetics using tools like NEURON or MCell .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate RuBi-GABA-PMe3 at 25°C, 37°C, and 4°C across pH 6–7. Monitor degradation via HPLC and UV-Vis.
  • Kinetic Analysis : Calculate half-life (t1/2t_{1/2}) using first-order decay models.
  • Lyophilization Trials : Assess recoverability after freeze-drying to optimize storage protocols .

Data Presentation and Interpretation Guidelines

  • Tables : Include comparative data on photolysis efficiency (e.g., % GABA release at 450 nm vs. 365 nm) and receptor affinity (e.g., IC50 values for GABAA vs. GABAB).
  • Figures : Use line graphs for release kinetics and bar charts for dose-response relationships. Annotate statistical significance (p-values) and error bars (SEM).
  • Contradiction Reporting : Clearly label conflicting datasets and propose hypotheses (e.g., "Divergent GABAA responses may arise from regional differences in receptor subunit composition") .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RuBi-GABA-PMe3
Reactant of Route 2
RuBi-GABA-PMe3

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